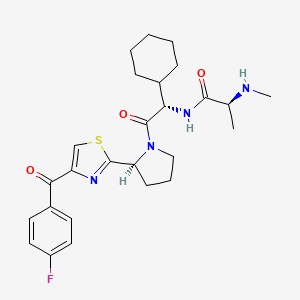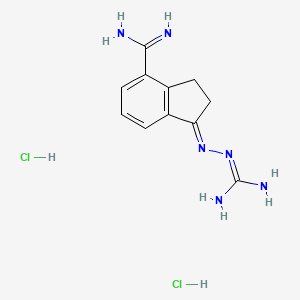
SNS-032
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
SNS-032 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von CDKs bei der Zellzyklusregulation und Transkription zu untersuchen.
Biologie: In der Zellbiologie eingesetzt, um die Auswirkungen der CDK-Hemmung auf Zellproliferation und Apoptose zu untersuchen.
Medizin: In klinischen Studien zur Behandlung verschiedener Krebsarten, darunter chronisch-lymphatische Leukämie und multiples Myelom, untersucht.
Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf CDKs und verwandte Signalwege abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung durch die selektive Hemmung von CDKs 2, 7 und 9. Diese Kinasen sind an der Regulation des Zellzyklus und der Transkription beteiligt. Durch die Hemmung dieser Kinasen stört this compound die Phosphorylierung der RNA-Polymerase II, was zur Hemmung der RNA-Synthese und zur Herunterregulierung von antiapoptotischen Proteinen wie Mcl-1 und XIAP führt. Dies führt zur Induktion der Apoptose in Krebszellen .
Wirkmechanismus
Target of Action
SNS-032, also known as BMS-387032, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) 2, 7, and 9 . These CDKs play crucial roles in cellular proliferation and transcription regulation .
Mode of Action
this compound exerts its effects by inhibiting CDKs 2, 7, and 9 . CDK2 regulates the initiation of and progression through the DNA-synthesis phase of the cell cycle . CDK7 and CDK9 control RNA polymerase II-dependent transcription . Inhibition of these kinases by this compound is predicted to decrease the expression of proteins with short half-lives and short-lived mRNA, including proteins involved in apoptotic regulation .
Biochemical Pathways
this compound blocks the cell cycle via inhibition of CDKs 2 and 7, and transcription via inhibition of CDKs 7 and 9 . This results in a rapid cell cycle arrest and onset of cell death that corresponds with inhibition of multiple substrates of CDK2, 7, and 9 . For instance, inhibition of pRb phosphorylation, accumulation of cyclin E protein, and cell-cycle arrest at G1 and G2 are observed in multiple cell lines in a time- and dose-dependent manner, consistent with inhibition of CDK2 and CAK .
Pharmacokinetics
Following intravenous administration, plasma concentrations of this compound decline in a biphasic manner, resulting in mean terminal half-lives between 5 and 10 hours . The mean maximum concentration (Cmax) and area under the curve (AUC) increase nearly linearly with dose . The clearance and volume of distribution remain unchanged with increasing dose levels, averaging 38 l/h/m2 and 212 l/m2, respectively . The average oral bioavailability of this compound is 19% .
Result of Action
this compound effectively kills chronic lymphocytic leukemia cells in vitro regardless of prognostic indicators and treatment history . This is associated with inhibition of phosphorylation of RNA polymerase II and inhibition of RNA synthesis .
Action Environment
The cellular pharmacology of this compound mirrors the biochemical data . Cells treated with this compound show a rapid cell cycle arrest and onset of cell death that corresponds with inhibition of multiple substrates of CDK2, 7, and 9 . This compound activity was unaffected by human serum . In the context of the tumor microenvironment, this compound has been shown to inhibit the activation and induce the apoptosis of active hepatic stellate cells, thereby attenuating liver fibrosis .
Biochemische Analyse
Biochemical Properties
SNS-032 interacts with CDKs 2, 7, and 9, inhibiting their activity . CDKs are key regulators of cell cycle progression and transcription, and their inhibition can disrupt these processes . This compound’s interaction with these CDKs is characterized by high selectivity, as demonstrated in a panel of 208 kinases, where only four non-CDK proteins were inhibited by more than 50% at 1 μM this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces rapid cell cycle arrest and onset of cell death in multiple cell lines in a time- and dose-dependent manner . This corresponds with the inhibition of multiple substrates of CDKs 2, 7, and 9 . For instance, it inhibits pRb phosphorylation, leads to the accumulation of cyclin E protein, and causes cell-cycle arrest at G1 and G2 .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of CDKs 2, 7, and 9 . CDK2 promotes G1/S transition and progression through the S phase, while CDK7 and CDK9 are critical for transcriptional regulation . Inhibition of these kinases by this compound blocks the cell cycle and transcription, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows significant temporal effects. Treatment of RPMI-8226 MM cells at 300 nM (IC90) for 6 hours was sufficient to commit the cells to apoptosis . This correlated with the inhibition of CDKs 2, 7, and 9, as reflected in substrate signaling molecules .
Dosage Effects in Animal Models
In animal models, this compound has shown potent antitumor activity . Specific dosage effects in animal models are not mentioned in the available literature.
Metabolic Pathways
This compound is involved in the regulation of several metabolic pathways. By inhibiting CDKs 2, 7, and 9, it affects the cell cycle and transcription, which are key metabolic processes . Specific metabolic pathways that this compound directly interacts with are not mentioned in the available literature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SNS-032 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the thiazole ring and the subsequent introduction of functional groups that confer selectivity and potency towards CDKs. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. This involves the use of bulk reagents, large-scale reactors, and efficient purification techniques to produce this compound in quantities sufficient for clinical and research applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen
SNS-032 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound verändern, was möglicherweise seine Aktivität beeinflusst.
Substitution: Substitutionsreaktionen können verschiedene Substituenten am Thiazolring einführen, was seine Selektivität und Potenz beeinflusst
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen, inerte Atmosphären und spezifische Lösungsmittel, um die gewünschten Umwandlungen zu erreichen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen. Diese Derivate können unterschiedliche biologische Aktivitäten und Selektivitäten aufweisen, was sie für Struktur-Aktivitäts-Beziehungsstudien nützlich macht .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Flavopiridol: Ein nicht-selektiver Pan-CDK-Inhibitor mit ähnlichen Wirkmechanismen, aber geringerer Selektivität.
Roscovitin: Ein weiterer CDK-Inhibitor mit einem breiteren Spektrum an Zielen im Vergleich zu SNS-032.
Palbociclib: Ein selektiver Inhibitor von CDK4 und CDK6, der zur Behandlung von Brustkrebs eingesetzt wird
Einzigartigkeit von this compound
This compound ist einzigartig aufgrund seiner hohen Selektivität für CDKs 2, 7 und 9, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen dieser Kinasen bei der Zellzyklusregulation und Transkription macht. Seine potente inhibitorische Aktivität und Fähigkeit, die Apoptose in Krebszellen zu induzieren, machen es zu einem vielversprechenden Kandidaten für die Krebstherapie .
Eigenschaften
IUPAC Name |
N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S2/c1-17(2,3)12-8-19-13(23-12)10-24-14-9-20-16(25-14)21-15(22)11-4-6-18-7-5-11/h8-9,11,18H,4-7,10H2,1-3H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSFTKFNBAZUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188100 | |
| Record name | BMS 387032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SNS-032 is a potent and selective inhibitor of CDKs 2, 7 and 9, which are critical in the communication and relay of signals to promote cellular growth and function. CDK2 is involved in cellular proliferation by regulating the initiation of and progression through the DNA-synthesis phase of the cell cycle. CDK7 and CDK9 are involved in transcriptional regulation of certain proteins involved in cell survival. Inappropriate activity by these CDKs can lead to unregulated proliferation, avoidance of apoptosis and increased cell survival, all of which are hallmarks of cancer. By selectively targeting these CDKs, SNS-032 may halt both aberrant cell proliferation and induce apoptosis. | |
| Record name | SNS-032 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05969 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
345627-80-7 | |
| Record name | N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345627-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BMS 387032 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345627807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SNS-032 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05969 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS 387032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SNS-032 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9979I93686 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


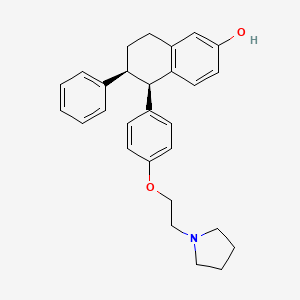
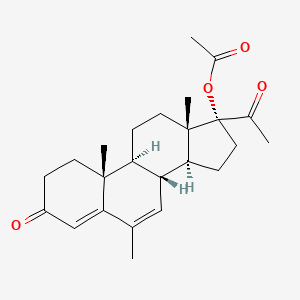


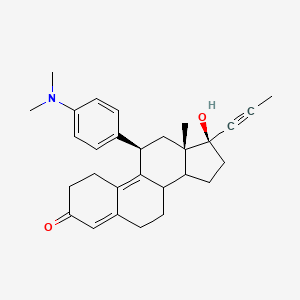

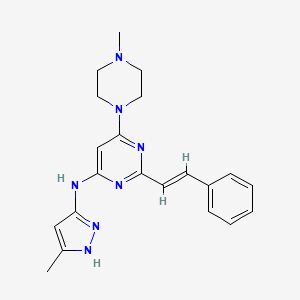
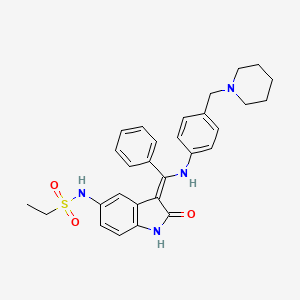
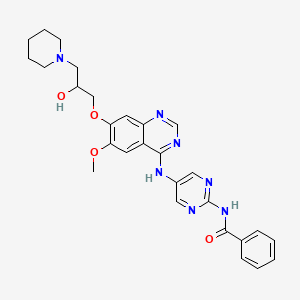
![4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B1683883.png)
